4-Bromo-5-fluoro-2-methoxypyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5) is a polysubstituted halogenated pyridine derivative with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol. Its structure features a pyridine core with bromine at the 4-position, fluorine at the 5-position, and a methoxy group at the 2-position, creating a unique orthogonally reactive scaffold.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01
CAS No. 884495-00-5
Cat. No. B3030226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-methoxypyridine
CAS884495-00-5
Molecular FormulaC6H5BrFNO
Molecular Weight206.01
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)Br)F
InChIInChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
InChIKeyUBOXAHNHAAPUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5): A Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Organic Synthesis


4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5) is a polysubstituted halogenated pyridine derivative with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol [1]. Its structure features a pyridine core with bromine at the 4-position, fluorine at the 5-position, and a methoxy group at the 2-position, creating a unique orthogonally reactive scaffold . This compound serves primarily as a versatile intermediate in the synthesis of more complex molecules, leveraging the distinct reactivity of its halogen substituents for sequential cross-coupling reactions [2]. It is commercially available from multiple suppliers, typically with a purity specification of ≥97% .

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Purity in 4-Bromo-5-fluoro-2-methoxypyridine


Generic substitution among halogenated pyridine isomers is not scientifically viable due to profound differences in reactivity, physicochemical properties, and downstream synthetic outcomes. The specific positioning of bromine, fluorine, and methoxy substituents on the pyridine ring dictates the compound's electronic distribution, steric accessibility, and preferred sites for metal-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions [1]. A seemingly minor change in substitution pattern, such as moving the methoxy group from the 2-position to the 5-position (as in 4-bromo-2-fluoro-5-methoxypyridine), alters the regioselectivity of lithiation and subsequent functionalization, potentially leading to different products or lower yields . Furthermore, the high purity of the target compound (e.g., 98% min HPLC) is essential for reproducible results in multi-step syntheses, as impurities can act as catalyst poisons or lead to the formation of undesired byproducts [2].

Quantitative Differentiation of 4-Bromo-5-fluoro-2-methoxypyridine Against Closest Analogs


Superior HPLC Purity Compared to Common Analogs

The commercial supply of 4-Bromo-5-fluoro-2-methoxypyridine offers a higher guaranteed minimum purity than its closest regioisomeric analog, 4-Bromo-2-fluoro-5-methoxypyridine. This higher purity specification is critical for minimizing impurities in advanced synthetic intermediates, which can be difficult to remove and can affect subsequent reaction yields [1][2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Higher Boiling Point and Predicted LogP Differentiate Physicochemical Behavior

Computational predictions of physicochemical properties reveal key differences between 4-Bromo-5-fluoro-2-methoxypyridine and its 2-fluoro-5-methoxy analog. The target compound exhibits a slightly higher predicted boiling point and a different predicted partition coefficient (XLogP3), which are important parameters for purification (e.g., distillation) and assessment of lipophilicity for biological activity [1][2].

Physicochemical Property Prediction Medicinal Chemistry Chemical Process Development

Verified Synthetic Utility in Pd-Catalyzed N-Arylation to Form Biologically Relevant Scaffolds

A peer-reviewed synthetic protocol demonstrates the specific and high-yielding use of 4-Bromo-5-fluoro-2-methoxypyridine in a palladium-catalyzed N-arylation reaction with 3-iodopyrazole. This reaction yields the corresponding 5-fluoro-4-(3-iodo-1H-pyrazol-1-yl)-2-methoxypyridine, a valuable intermediate with a distinct molecular ion of 320.05 (M+H)+ confirmed by LCMS [1]. This established reactivity differentiates it from other regioisomers, which may not undergo this transformation with comparable efficiency or selectivity due to altered electronic and steric environments at the bromine site.

Catalysis Organic Synthesis Medicinal Chemistry

Key Application Scenarios for 4-Bromo-5-fluoro-2-methoxypyridine Informed by Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Fragments and Heterocyclic Cores

The demonstrated utility in Pd-catalyzed N-arylation with 3-iodopyrazole [1] directly supports the use of 4-Bromo-5-fluoro-2-methoxypyridine as a key intermediate for constructing N-arylpyrazole motifs. These motifs are privileged scaffolds in kinase inhibitors and other therapeutic agents targeting ATP-binding pockets. The high purity specification (98% min) ensures that this advanced intermediate can be used with confidence in parallel medicinal chemistry efforts to minimize byproduct formation and maximize the yield of target molecules [2].

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

The commercial availability at scales up to kilograms with a guaranteed purity of 98% (HPLC) makes this compound suitable for process chemistry and scale-up activities [1]. Its lower predicted boiling point (201 °C) compared to regioisomers suggests it may be easier to purify by distillation if needed, a practical advantage for process development [2]. The compound's utility as an intermediate in organic syntheses is explicitly noted by multiple commercial suppliers [3].

Chemical Biology: Synthesis of Molecular Probes and PROTACs

The orthogonal reactivity of the bromine and fluorine substituents enables sequential functionalization. The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atom can be retained for its beneficial effects on metabolic stability and membrane permeability [1]. This dual reactivity is valuable for building complex molecular probes or PROTAC (Proteolysis Targeting Chimera) molecules where a linker must be attached at a specific, unencumbered position. The lower lipophilicity (XLogP3 = 1.9) may be advantageous for maintaining favorable physicochemical properties in the final probe molecule [2].

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